2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride
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Overview
Description
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is a chemical compound with the molecular formula C26H30ClNO and a molecular weight of 408 g/mol. This compound has been a subject of research in various fields due to its diverse applications.
Preparation Methods
The synthesis of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride typically involves the reaction of 4-(1,2-diphenylvinyl)phenol with 2-chloroethyl(diethyl)amine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studies have investigated its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivity . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride include other phenoxyethylamines and diphenylvinyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of phenoxy and diphenylvinyl moieties, which contribute to its distinct reactivity and applications .
Properties
CAS No. |
74056-26-1 |
---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H/b26-21+; |
InChI Key |
VPQKHXADDASFHZ-HCPJHKKFSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Isomeric SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Key on ui other cas no. |
74056-26-1 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
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